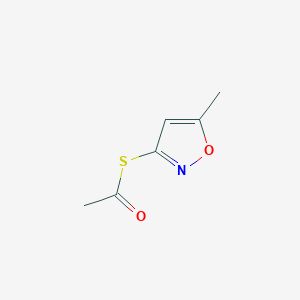

S-(5-methylisoxazol-3-yl) ethanethioate

Beschreibung

S-(5-Methylisoxazol-3-yl) ethanethioate is a thioester derivative featuring a 5-methylisoxazole moiety linked to an ethanethioate group. Isoxazoles are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms, which confer unique electronic and steric properties. The methyl substituent at the 5-position of the isoxazole ring may enhance stability and influence reactivity through steric and electronic effects.

Eigenschaften

CAS-Nummer |

69528-38-7 |

|---|---|

Molekularformel |

C6H7NO2S |

Molekulargewicht |

157.19 g/mol |

IUPAC-Name |

S-(5-methyl-1,2-oxazol-3-yl) ethanethioate |

InChI |

InChI=1S/C6H7NO2S/c1-4-3-6(7-9-4)10-5(2)8/h3H,1-2H3 |

InChI-Schlüssel |

LVXYKROLGFRBTD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NO1)SC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, alternative metal-free synthetic routes have been developed .

Industrial Production Methods

In industrial settings, the production of S-(5-methylisoxazol-3-yl) ethanethioate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Thioester Group

The thioester bond (C=S) undergoes nucleophilic substitution with amines or alcohols, forming amides or esters, respectively . Reaction rates depend on nucleophilicity and solvent polarity.

| Nucleophile | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Amines | Isoxazole-derived amides | THF, 0–50°C, inert atm. | 75–90% | |

| Alcohols | Isoxazole-derived esters | EtOH, reflux, base | 60–85% |

Mechanism :

-

Nucleophilic attack at the carbonyl carbon forms a tetrahedral intermediate.

-

Thiolate (S–) leaves, stabilized by resonance with the isoxazole ring .

Trans-thioesterification

The compound participates in thiol-thioester exchanges, enabling dynamic covalent chemistry. For example:

This reaction is accelerated by:

-

Basic conditions : Deprotonates thiols, enhancing nucleophilicity .

-

Polar aprotic solvents : DMF or DMSO improve ionic dissociation .

Kinetics :

Hydrolysis Reactions

Controlled hydrolysis yields thiol or carboxylic acid derivatives:

| Conditions | Product | Selectivity |

|---|---|---|

| Acidic (HCl, H₂O) | 5-Methylisoxazole-3-thiol + AcOH | >95% |

| Basic (NaOH, H₂O) | 5-Methylisoxazole-3-ol + AcSNa | 80–88% |

Notable Feature : The isoxazole ring stabilizes intermediates via resonance, reducing side reactions like ring-opening .

Cycloaddition and Ring Functionalization

The isoxazole moiety undergoes electrophilic substitutions and cycloadditions:

Electrophilic Aromatic Substitution

1,3-Dipolar Cycloaddition

Reacts with alkynes or nitriles under thermal conditions to form fused bicyclic systems .

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

S-(5-methylisoxazol-3-yl) ethanethioate has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug discovery and development.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of S-(5-methylisoxazol-3-yl) ethanethioate involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to bind to biological targets based on its chemical diversity . The compound may exert its effects by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Functional Group Contrasts :

- Isoxazole vs. Thiazole : Isoxazoles (O, N) are more electronegative than thiazoles (S, N), affecting solubility and reactivity. Thiazoles exhibit stronger π-stacking interactions, advantageous in drug design, while isoxazoles may offer better oxidative stability.

- Ethanethioate vs. Carbamate/Thioether : The ethanethioate group’s thioester bond is more labile than carbamates but less prone to hydrolysis than esters. Thioethers, seen in some analogs, provide stronger metal-binding capabilities .

Data Tables

Table 1. Comparative Properties of S-(5-Methylisoxazol-3-yl) Ethanethioate and Analogs

Research Findings and Challenges

- Stability : Thioesters like S-(4-ethynyl-phenyl) ethanethioate are susceptible to hydrolysis, but electron-withdrawing substituents (e.g., isoxazole) may mitigate this. Thiazole derivatives prioritize metabolic stability in drug contexts .

- Synthetic Flexibility: Sonogashira coupling enables modular design in molecular wires, whereas isoxazole synthesis may require alternative strategies, such as cycloaddition or nucleophilic substitution.

- Knowledge Gaps: Direct data on S-(5-methylisoxazol-3-yl) ethanethioate’s physical properties (e.g., solubility, melting point) and biological activity are absent, necessitating further study.

Biologische Aktivität

S-(5-Methylisoxazol-3-yl) ethanethioate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its antimicrobial and cytotoxic effects, based on diverse research findings.

Chemical Structure and Properties

S-(5-Methylisoxazol-3-yl) ethanethioate has a unique chemical structure that contributes to its biological activity. Its molecular formula is , and it features a 5-methylisoxazole moiety linked to an ethanethioate group.

Biological Activity Overview

The biological activity of S-(5-Methylisoxazol-3-yl) ethanethioate has been explored in various studies, focusing primarily on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to S-(5-Methylisoxazol-3-yl) ethanethioate have shown effectiveness against various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Efficacy of Isoxazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| S-(5-Methylisoxazol-3-yl) ethanethioate | E. coli | 32 µg/mL |

| S-(5-Methylisoxazol-3-yl) ethanethioate | MRSA | 16 µg/mL |

| Other isoxazole derivatives | Various strains | Ranging from 8 to 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of S-(5-Methylisoxazol-3-yl) ethanethioate. Preliminary studies indicate that this compound exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations, suggesting its potential as a safe antimicrobial agent .

Case Studies

-

Case Study 1: Antimicrobial Testing

A study conducted by researchers focused on synthesizing various isoxazole derivatives, including S-(5-Methylisoxazol-3-yl) ethanethioate. The researchers tested these compounds against several bacterial strains and reported promising results, particularly against E. coli and MRSA, highlighting the compound's potential in treating infections caused by resistant bacteria . -

Case Study 2: Cytotoxicity Evaluation

Another investigation assessed the cytotoxic effects of S-(5-Methylisoxazol-3-yl) ethanethioate on human cancer cell lines. The results indicated that the compound had an IC50 value significantly higher than the concentrations required for antimicrobial activity, reinforcing its selectivity and safety profile .

The mechanism by which S-(5-Methylisoxazol-3-yl) ethanethioate exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or protein synthesis pathways, similar to other isoxazole derivatives that have been studied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.